molecular formula C11H15BrO2Zn B14896501 3-(Diethoxymethyl)phenylZinc bromide

3-(Diethoxymethyl)phenylZinc bromide

Cat. No.: B14896501
M. Wt: 324.5 g/mol
InChI Key: SZGFXDINERVNPS-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Diethoxymethyl)phenylZinc bromide can be synthesized through the direct insertion of zinc into the corresponding aryl bromide in the presence of lithium chloride. . The reaction is typically carried out in tetrahydrofuran (THF) at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but may involve larger reactors and more controlled conditions to ensure consistency and purity. The use of automated systems for the addition of reagents and the control of reaction parameters is common to achieve high yields and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

3-(Diethoxymethyl)phenylZinc bromide primarily undergoes cross-coupling reactions, such as the Negishi coupling, where it reacts with various electrophiles to form carbon-carbon bonds. It can also participate in other types of reactions, including substitution and addition reactions.

Common Reagents and Conditions

    Negishi Coupling: Typically involves the use of palladium or nickel catalysts, along with a base such as potassium carbonate.

    Substitution Reactions: Can occur with various electrophiles, including alkyl halides and acyl chlorides, under mild conditions.

Major Products

The major products formed from these reactions are typically biaryl compounds or other substituted aromatic compounds, depending on the nature of the electrophile used in the reaction .

Scientific Research Applications

3-(Diethoxymethyl)phenylZinc bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Diethoxymethyl)phenylZinc bromide in cross-coupling reactions involves several key steps:

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methoxy)phenylZinc bromide
  • 3-(Ethoxy)phenylZinc bromide
  • 3-(Diethoxymethyl)phenylZinc chloride

Uniqueness

3-(Diethoxymethyl)phenylZinc bromide is unique due to its specific functional group, which imparts distinct reactivity and selectivity in cross-coupling reactions. Its diethoxymethyl group provides steric and electronic effects that can influence the outcome of the reactions, making it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C11H15BrO2Zn

Molecular Weight

324.5 g/mol

IUPAC Name

bromozinc(1+);diethoxymethylbenzene

InChI

InChI=1S/C11H15O2.BrH.Zn/c1-3-12-11(13-4-2)10-8-6-5-7-9-10;;/h5-6,8-9,11H,3-4H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

SZGFXDINERVNPS-UHFFFAOYSA-M

Canonical SMILES

CCOC(C1=CC=C[C-]=C1)OCC.[Zn+]Br

Origin of Product

United States

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